endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
Description
endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a bicyclic amine derivative with a rigid molecular framework. Its structure comprises a nine-membered azabicyclic system with an alcohol group at the 3-position and a hydrochloride salt (Figure 1). The molecular formula is C₈H₁₅NO·HCl, and its stereochemistry (endo configuration) significantly influences its physicochemical and biological properties . This compound is synthesized via catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using ruthenium-based catalysts under controlled conditions . It serves as a key intermediate in pharmaceuticals and agrochemicals due to its structural rigidity and functional versatility .
Properties
IUPAC Name |
(1R,5S)-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCPGMAVRSKIFC-PAFGHYSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of a ruthenium complex as a catalyst in the presence of hydrogen . Another approach involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride can undergo various chemical reactions, including:
Reduction: As mentioned, the compound can be synthesized through the reduction of its ketone precursor.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol, ruthenium complex with hydrogen.
Substitution: Various nucleophiles can be used, depending on the desired product.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields the alcohol derivative, while substitution and oxidation can lead to a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride has been investigated for its role as a chemical probe for the inhibition of B-cell lymphoma 6 (BCL6), which is implicated in diffuse large B-cell lymphoma (DLBCL). Research indicates that derivatives of this compound can effectively inhibit BCL6, demonstrating promising affinity and selectivity in cellular assays . The compound's structural characteristics allow it to interact with biological targets, making it a candidate for drug development.
Case Study: BCL6 Inhibition
- Objective : To evaluate the efficacy of this compound in inhibiting BCL6.
- Methodology : In vivo pharmacokinetic studies were conducted using Balb/C mice, assessing the bioavailability and concentration of the compound.
- Findings : The compound exhibited good bioavailability (66%) compared to other tested compounds, indicating its potential as a therapeutic agent against DLBCL .
Protein Biology
In the field of protein biology, this compound has applications in various biochemical assays, including:
- Protein Purification : Utilized in protocols for isolating specific proteins from complex mixtures.
- Western Blotting : Employed as a reagent to detect proteins within a sample through gel electrophoresis and subsequent transfer to membranes .
Applications Overview
| Application Type | Description |
|---|---|
| Protein Purification | Isolating specific proteins from mixtures |
| Western Blotting | Detecting proteins via electrophoresis |
| Protein Quantitation | Measuring protein concentration in samples |
Chemical Probes and Research Tools
This compound serves as a versatile chemical probe in research settings, particularly for studying enzyme functions and interactions within biological systems. Its unique bicyclic structure allows for specific binding to target proteins, facilitating investigations into their roles in cellular processes.
Research Applications
- Target Identification : Helps identify potential targets for new drugs by binding selectively to proteins involved in disease pathways.
- Mechanistic Studies : Aids in understanding the mechanisms of action of various biological molecules through competitive inhibition assays.
Mechanism of Action
The mechanism of action of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: exo-9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride
The exo isomer differs in the spatial orientation of the hydroxyl group, leading to distinct properties:
Ring-Size Variants: 8-Azabicyclo[3.2.1]octan-3-ol
Reducing the ring size to eight members alters conformational flexibility:
| Property | 9-Azabicyclo[3.3.1]nonan-3-ol | 8-Azabicyclo[3.2.1]octan-3-ol | References |
|---|---|---|---|
| Molecular Formula | C₈H₁₅NO | C₇H₁₃NO | |
| Ring Strain | Lower | Higher | |
| Applications | Pharmaceutical intermediates | Less explored |
Functionalized Derivatives: Mazaticol Hydrochloride
Mazaticol (6,6,9-trimethyl-8-azabicyclo[3.3.1]nonan-3-ol hydrochloride) is a methyl-substituted analog with antiparkinsonian activity:
The methyl groups in Mazaticol enhance lipophilicity and CNS penetration, critical for its pharmacological action .
Pharmacological and Industrial Relevance
- Synthetic Utility : The endo isomer is prioritized in catalysis-driven syntheses due to higher stereochemical purity .
- Safety Profile : Both isomers require careful handling (e.g., P280/P305+P351+P338 hazard codes) due to skin/eye irritation risks .
- Emerging Applications: Derivatives like 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl (CAS 1630906-39-6) highlight structural modifications for enhanced bioactivity .
Biological Activity
Endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride, a bicyclic amine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound, with the molecular formula CHNO·HCl, is characterized by the presence of a nitrogen atom within its bicyclic framework, which contributes to its diverse interactions with biological systems.
Chemical Structure and Properties
The compound's structure allows for various chemical reactivities, making it a versatile candidate for research and application in drug development. The bicyclic nature of this compound is significant for its potential interactions with neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNO·HCl |
| Molecular Weight | 175.67 g/mol |
| Structure Type | Bicyclic Amine |
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in the modulation of neurotransmitter pathways. Its interactions with various receptors suggest potential therapeutic applications in treating neurological disorders.
The compound is believed to interact primarily with sigma receptors, which play crucial roles in various neurological processes, including pain perception and mood regulation. Studies have shown that derivatives of this compound can selectively bind to these receptors, influencing neurotransmitter release and uptake.
Research Findings and Case Studies
Several studies have explored the pharmacological properties of this compound and its derivatives:
- Neurotransmitter Modulation :
- Antimuscarinic Activity :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Benzyl-9-Azabicyclo[3.3.1]nonan-3-one | Benzyl group attached to nitrogen | Enhanced lipophilicity; potential sigma receptor activity |
| 6-Methyl-6-azabicyclo[3.2.1]octan-3-alpha-ol | Contains a methyl group; distinct cyclic structure | Potent antimuscarinic agent |
Synthesis and Production
The synthesis of this compound typically involves the reduction of 9-Azabicyclo[3.3.1]nonan-3-one derivatives using hydrogen gas in the presence of a ruthenium catalyst . This method has been optimized for industrial production, ensuring high yields and purity.
Synthesis Process Overview
- Starting Material : 9-Azabicyclo[3.3.1]nonan-3-one.
- Catalyst : Ruthenium complex.
- Conditions : Hydrogenation under controlled pressure and temperature.
- Yield : High yield achieved through optimized reaction conditions.
Q & A
Basic Research Questions
Q. What are the key structural characterization techniques for confirming the identity of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride?
- Methodological Answer :
- X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical for resolving the bicyclic framework and verifying stereochemistry. ORTEP-3 can generate graphical representations of the molecular structure for validation .
- NMR spectroscopy (¹H, ¹³C, DEPT) should be employed to confirm proton environments and carbon hybridization, particularly for distinguishing between endo and exo conformers.
- Mass spectrometry (HRMS) is essential for confirming the molecular formula (C₈H₁₆ClNO) and isotopic patterns .
Q. How can researchers ensure purity and stability during synthesis?
- Methodological Answer :
- HPLC with UV/Vis detection (e.g., C18 columns, acidic mobile phase) is recommended for purity assessment (>97% by area normalization) .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures and hygroscopicity. Store the compound in desiccated, opaque containers at -20°C to prevent hydrolysis of the azabicyclo ring .
Advanced Research Questions
Q. What catalytic strategies optimize the synthesis of endo-9-Azabicyclo derivatives?
- Methodological Answer :
- Ruthenium-catalyzed hydrogenation (e.g., RuCl₂(PPh₃)₃) selectively reduces ketone intermediates (e.g., 9-azabicyclo[3.3.1]nonan-3-one) to the endo-alcohol configuration under mild H₂ pressure (1–3 atm). Monitor reaction progress via in situ FTIR for carbonyl disappearance .
- Chiral resolution : Use (R)- or (S)-mandelic acid as resolving agents to isolate enantiopure forms, followed by recrystallization in ethanol/water (1:3 v/v) .
Q. How can ring-puckering dynamics influence the compound’s pharmacological activity?
- Methodological Answer :
- Cremer-Pople puckering coordinates quantify non-planar distortions in the azabicyclo ring. Calculate amplitude (q) and phase angle (φ) from crystallographic data to map low-energy conformers. For example, a q₂ value >0.5 Å indicates significant chair distortion, which may affect receptor binding .
- Molecular dynamics simulations (AMBER or CHARMM force fields) can model conformational flexibility in aqueous vs. lipid bilayer environments. Compare results with analogs like Mazaticol hydrochloride, where 6,6,9-trimethyl substitution stabilizes bioactive conformations .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Multi-temperature crystallography (100–300 K) identifies thermal motion artifacts that may skew bond-length measurements. Pair with solid-state NMR (¹³C CP/MAS) to correlate static and dynamic structural features .
- DFT calculations (B3LYP/6-311++G(d,p)) can reconcile discrepancies between observed NMR shifts and X-derived geometries, particularly for proton-proton coupling constants in strained bicyclic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
